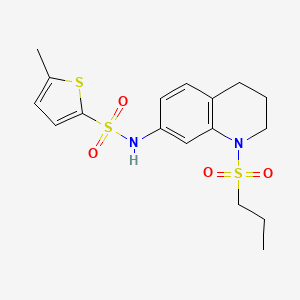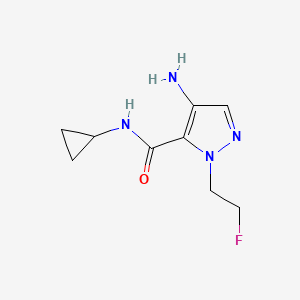
4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, commonly known as AZD-6482, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH is an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes. AZD-6482 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cardiovascular diseases, and cancer.
Mecanismo De Acción
AZD-6482 inhibits the activity of 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, thereby increasing the levels of EETs in the body. EETs have been shown to have various physiological effects, including vasodilation, anti-inflammatory, and anti-cancer properties. By inhibiting this compound, AZD-6482 enhances the beneficial effects of EETs, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
AZD-6482 has been shown to have various biochemical and physiological effects in preclinical studies. These include reducing inflammation, improving endothelial function, and inhibiting tumor growth. AZD-6482 has also been shown to reduce blood pressure and improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD-6482 has several advantages as a research tool. It is a potent and selective inhibitor of 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, making it a valuable tool for studying the role of this compound and EETs in various physiological processes. However, AZD-6482 has some limitations as well. It has a relatively short half-life and requires frequent dosing, which can be challenging in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on AZD-6482. These include further studies on its safety and efficacy in humans, as well as its potential therapeutic applications in various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of AZD-6482 may help to optimize dosing and improve its efficacy as a therapeutic agent. Finally, further studies on the mechanisms of action of AZD-6482 may help to identify new targets for drug development in various diseases.
Métodos De Síntesis
The synthesis of AZD-6482 involves several steps, starting from the reaction of 2-fluoroethylamine with 4-chloro-1-cyclopropyl-1H-pyrazole-5-carboxylic acid, followed by the conversion of the resulting intermediate to the final product using appropriate reagents and conditions. The synthesis of AZD-6482 has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
AZD-6482 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cardiovascular diseases, and cancer. In preclinical studies, AZD-6482 has been shown to reduce inflammation, improve endothelial function, and inhibit tumor growth. Several clinical trials are currently underway to evaluate the safety and efficacy of AZD-6482 in humans.
Propiedades
IUPAC Name |
4-amino-N-cyclopropyl-2-(2-fluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O/c10-3-4-14-8(7(11)5-12-14)9(15)13-6-1-2-6/h5-6H,1-4,11H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQJBXKQZJRBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=NN2CCF)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

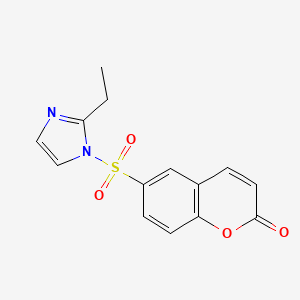

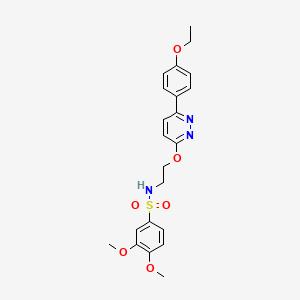
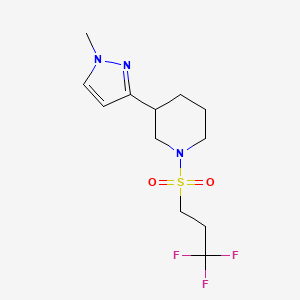
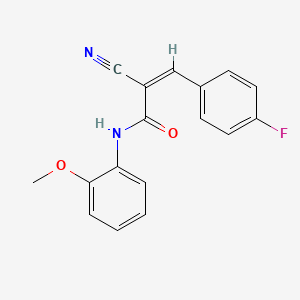
![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)
![(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2841889.png)
![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)
![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)
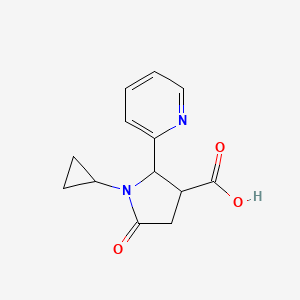

![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)
